1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid
CAS No.: 1158767-36-2
Cat. No.: VC7937980
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158767-36-2 |
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Molecular Formula | C13H14N2O4 |
Molecular Weight | 262.26 |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid |
Standard InChI | InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) |
Standard InChI Key | WXWASFOHAZDMGJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-(tert-Butoxycarbonyl)-1H-indazole-6-carboxylic acid (PubChem CID: 53403121) is systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid under IUPAC conventions . Its molecular formula (C₁₃H₁₄N₂O₄) corresponds to a molecular weight of 262.26 g/mol, as confirmed by high-resolution mass spectrometry . The Boc group at N1 serves as a protective moiety, while the carboxylic acid at C6 enables further functionalization via amidation or esterification.
Stereoelectronic Properties
The indazole core adopts a planar geometry, with the Boc group inducing steric hindrance at N1. Density functional theory (DFT) calculations predict partial double-bond character in the N1–C(O) linkage, stabilizing the carbamate group against nucleophilic attack . The carboxylic acid at C6 exhibits typical acidity (pKa ≈ 4.2–4.5), facilitating deprotonation under mild basic conditions for subsequent reactions .
Synthesis and Functionalization
DMAPO/Boc₂O-Mediated N1-Acylation
A landmark advancement in synthesizing this compound involves the DMAPO (4-(N,N-dimethylamino)pyridine N-oxide)/Boc₂O (di-tert-butyl dicarbonate) system for direct N1-acylation of indazole . This one-pot method eliminates the need for pre-activated carboxylic acid derivatives, achieving yields exceeding 85% with >95% N1 selectivity . The mechanism proceeds via in situ generation of a mixed carbonate intermediate, which undergoes nucleophilic acyl substitution at N1 (Figure 1).
Representative Procedure
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Indazole (1.0 equiv), 6-carboxyindazole (1.1 equiv), and DMAPO (0.2 equiv) are dissolved in anhydrous dichloromethane.
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Boc₂O (1.5 equiv) is added dropwise at 0°C under nitrogen.
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The reaction is stirred at room temperature for 12 h, followed by aqueous workup and chromatography to isolate the product .
Post-Synthetic Modifications
The C6 carboxylic acid enables diverse transformations:
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Amidation: Coupling with amines using HATU/DIPEA yields carboxamides for drug candidates .
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Esterification: Treatment with alcohols under Mitsunobu conditions produces esters with retained Boc protection .
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Reductive Alkylation: Conversion to aldehydes via Rosenmund reduction allows C–C bond formation at C6 .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁵N NMR data for 1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid in DMSO-d₆ reveal distinct shifts (Table 1) :
Table 1. NMR Data for 1-(tert-Butoxycarbonyl)-1H-Indazole-6-Carboxylic Acid
Nucleus | Chemical Shift (ppm) | Assignment |
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¹H | 8.34 | H3 |
¹H | 8.03 | H4 |
¹H | 7.99 | H5 |
¹H | 5.86 | CH₂ (Boc) |
¹³C | 134.0 | C3a |
¹³C | 145.9 | C6 |
¹⁵N | –173.0 | N1 |
The deshielded H3 proton (δ 8.34 ppm) reflects electron withdrawal by the adjacent Boc group . The ¹⁵N NMR signal at –173.0 ppm confirms N1 substitution, distinguishing it from N2-acylated isomers .
Infrared (IR) and Mass Spectrometry
IR spectroscopy shows a strong carbonyl stretch at 1725 cm⁻¹ (Boc C=O) and a broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid) . High-resolution ESI-MS displays a [M+H]⁺ peak at m/z 263.0932 (calc. 263.0934) .
Stability and Reactivity
Thermal and pH Stability
The Boc group demonstrates stability under neutral and acidic conditions (pH 3–7) but undergoes cleavage in strong acids (e.g., TFA) or bases (e.g., NaOH) . Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with a 95% mass loss by 250°C .
Reactivity Trends
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Nucleophilic Acyl Substitution: The Boc group is susceptible to displacement by amines under catalytic conditions (e.g., DMAP) .
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Electrophilic Aromatic Substitution: The indazole ring undergoes nitration at C4 or C7, directed by the electron-withdrawing Boc group .
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Oxidation: MnO₂ selectively oxidizes the C6 carboxylic acid to a ketone, though this reaction remains inefficient (yield <30%) .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The indazole core mimics adenine in ATP-binding pockets, making Boc-protected derivatives key intermediates for kinase inhibitors (e.g., VEGF-R2 and CDK9) . The C6 carboxylic acid is often converted to amides targeting hydrophobic kinase subpockets .
Prodrug Development
Ester derivatives of 1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid exhibit enhanced bioavailability, with in vivo studies showing 60–70% conversion to the active acid in murine models .
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